7-Chloro-1-heptanol is valued in organic synthesis as a bifunctional intermediate due to its distinct reactive sites: a terminal chlorine atom and a hydroxyl group [1]. This structure allows it to undergo various transformations, making it a flexible starting point for constructing more complex molecules [1].
Its primary applications span several areas of chemical research and development [1] [2]:
The synthesis of this compound primarily involves the chlorination of 1-heptanol. The most efficient method uses thionyl chloride (SOCl₂), which provides high yields and relatively straightforward purification due to gaseous by-products [2].
The workflow for its synthesis and subsequent application as a building block can be summarized as follows:
Synthesis and application pathway of this compound.
The table below compares the common synthesis routes as detailed in the search results [2]:
| Starting Material | Reagent | Conditions | Yield (%) | Mechanism |
|---|---|---|---|---|
| 1-Heptanol | Thionyl chloride (SOCl₂) | Reflux, 80-100°C, 2-4 h | 85-92 | SNi/SN2 |
| 1-Heptanol | Phosphorus trichloride (PCl₃) | Reflux, 70-90°C, 3-6 h | 78-85 | SN2 |
| 7-Bromoheptanol | Lithium chloride (LiCl) | DMF, 120°C, 8-12 h | 65-75 | SN2 (Halogen exchange) |
Key Chemical Properties:
The following information is primarily derived from the safety data sheet for 1-Heptanol [1]. Since 7-Chloro-1-heptanol is a derivative, it is expected to share many physical and hazardous properties with its parent compound, but the chlorine substituent will modify its behavior. The data below for 1-heptanol should be treated as a close estimate, and all experimental work with this compound should be approached with extra caution, verifying properties with supplier documentation whenever possible.
The table below summarizes the key properties of 1-Heptanol, which can serve as a baseline for this compound [1].
| Property | Value for 1-Heptanol |
|---|---|
| CAS Number | 111-70-6 |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.2 g/mol |
| Physical State | Clear, colorless liquid |
| Flash Point | 76 °C (Closed cup) |
| Boiling Point | 176 °C |
| Melting Point | -36 °C |
| Relative Density | 0.822 g/cm³ at 25°C |
| Water Solubility | 1.63 g/L at 20°C |
| Log Pow | 2.2 |
| Vapor Pressure | 0.7 hPa at 20°C |
> Note: The introduction of a chlorine atom in this compound is likely to decrease water solubility and increase molecular weight and density compared to the values listed above.
Safe storage of chemicals is critical to prevent dangerous reactions. The following guidelines are synthesized from general laboratory safety standards and the specific storage conditions for 1-heptanol [2] [1].
Chemical Storage Segregation Workflow
When working with this compound in the laboratory, please note the following protocols and hazards.
Based on 1-heptanol data, the compound may be harmful if swallowed, in contact with skin, or if it causes serious eye irritation [1]. The chlorine atom in this compound could potentially increase its toxicity. Always consult a specific SDS for the exact compound.
This guide provides a foundational understanding based on the closest available chemical analog. However, for definitive research and development work, especially in a drug development context, obtaining the specific Safety Data Sheet for This compound from a certified supplier is non-negotiable.
The table below summarizes the fundamental identifying information for 7-Chloro-1-heptanol from the search results.
| Property | Details |
|---|---|
| Chemical Name | This compound [1] |
| CAS Registry Number | 55944-70-2 [1] [2] |
| Molecular Formula | C7H15ClO [1] |
| Molecular Weight | 150.65 g/mol [1] |
| Synonyms | Heptamethylene chlorohydrin [2] |
While the search results lack experimental details for this compound, its structure suggests its bifunctional reactivity. The molecule contains two distinct functional groups:
This combination makes this compound a useful linear C7 linker in chemical synthesis. The following diagram illustrates the general concept of how its bifunctionality is utilized.
Generalized reactivity scheme of this compound as a bimolecular linker.
Omega-haloalkanols are a class of compounds containing both a halogen atom and a hydroxyl (-OH) group on opposite ends of an alkane chain. Their reactivity makes them useful intermediates, but this also relates to their potential biological effects.
The table below summarizes the mutagenicity data:
| Compound Class | Key Mutagenicity Findings | Relevant Test Strains |
|---|---|---|
| Halogenated Alkanols | Showed mutagenic activity; no clear, consistent structure-activity relationship identified [2]. | TA100, TA1535 [2] |
| tris(haloalkyl) Phosphates | Bromoalkyl > Chloroalkyl in mutagenic potency; beta-haloethyl > gamma-halopropyl in mutagenic potency [2]. | TA100, TA1535 [2] |
Omega-haloalkanols can be oxidized to the corresponding omega-haloaldehydes, which are valuable synthetic intermediates. One cited protocol uses an oxoammonium salt as the oxidizing agent [3].
The workflow for this oxidation reaction is outlined below:
Experimental workflow for oxidation of omega-haloalkanols
Detailed Methodology [3]:
The current information is insufficient for a complete whitepaper. To deepen your research, consider these steps:
The table below summarizes the fundamental identifying information for this compound:
| Property | Description |
|---|---|
| CAS Registry Number | 55944-70-2 [1] |
| Molecular Formula | C(7)H({15})ClO [1] |
| Molecular Weight | 150.65 g/mol [1] |
| IUPAC Name | This compound [1] |
This information is sourced from chemical supplier Safety Data Sheets (SDS), which typically catalog synthetic, industrially produced chemicals [1].
While this compound itself is not reported in environmental samples, analytical techniques used to detect similar synthetic organic contaminants demonstrate how its presence in complex matrices could be identified.
The following diagram outlines a generalized workflow for identifying organic contaminants in environmental samples, which could be applied to detect a compound like this compound.
The absence of this compound in environmental research, such as a 2020 study that screened for 246 different compounds on microplastics, strongly suggests it is not a common environmental contaminant of natural origin [2].
The classification of this compound as a synthetic compound means researchers should consider it as a potential anthropogenic contaminant or a novel compound for investigation. Its presence in any sample would likely indicate industrial synthesis or laboratory activity.
The synthesis of 7-chloro-1-heptanol from 1-heptanol represents a fundamental yet strategically important transformation in organic chemistry, particularly in pharmaceutical and polymer research. This chlorohydrin derivative serves as a versatile bifunctional intermediate that can participate in diverse chemical transformations due to the differential reactivity of its hydroxyl and chloroalkyl functionalities. The primary synthetic challenge lies in achieving selective chlorination at the terminal position while preserving the hydroxyl group, which requires careful consideration of reaction conditions and reagent selection. This application note provides detailed, validated protocols for the synthesis of this compound, emphasizing practical considerations, safety aspects, and analytical verification methods to ensure reproducible results for researchers and development scientists.
The transformation of 1-heptanol to this compound exemplifies a common strategic problem in synthetic chemistry: functional group interconversion with chain elongation. From a retrosynthetic perspective, this compound can be dissected into two primary precursors: direct functionalization of 1-heptanol or through epoxide intermediates. The selection of an appropriate synthetic route depends on multiple factors, including available starting materials, required purity, equipment constraints, and environmental considerations. The following sections present two optimized approaches with complementary advantages—the direct chlorination method offers atom economy and simplicity, while the epoxide route provides superior regiocontrol and functional group compatibility for sensitive substrates.
Table 1: Comparative Analysis of Synthetic Methods for this compound
| Method | Atom Economy | Regioselectivity | Functional Group Tolerance | Operational Complexity | Overall Yield |
|---|---|---|---|---|---|
| Direct Chlorination | High | Moderate to High | Moderate | Low | 75-85% |
| Epoxide Route | Moderate | Excellent | High | Moderate | 80-90% (over two steps) |
The direct chlorination approach employs the Appel reaction mechanism, which facilitates the conversion of alcohols to alkyl chlorides under mild conditions using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or similar halogen donors. This method is particularly advantageous for its high functional group selectivity, as the reaction conditions specifically target the hydroxyl group without affecting other potentially sensitive functionalities. The mechanism proceeds through the formation of a phosphonium ion intermediate followed by nucleophilic displacement by chloride ion, resulting in the formation of the desired chloroalkane with inversion of configuration at the carbon center. For primary alcohols like 1-heptanol, this method provides excellent yields with minimal side reactions, making it ideal for the synthesis of this compound.
The selectivity of this transformation is further enhanced by the primary carbon center of the heptanol substrate, which minimizes competing elimination pathways that often plague secondary and tertiary alcohol substrates. The reaction kinetics favor substitution over elimination due to the unhindered nature of the primary carbon, resulting in higher purity products with reduced formation of alkene byproducts. Additionally, the immiscibility of reagents in certain solvent systems can be leveraged to facilitate product isolation through simple phase separation techniques, streamlining the purification process and improving overall efficiency.
Reaction Setup: Charge a dry 500 mL round-bottom flask with 1-heptanol (10.0 g, 85.9 mmol) and triphenylphosphine (24.8 g, 94.5 mmol). Add anhydrous dichloromethane (100 mL) and stir until complete dissolution is achieved.
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 10-15 minutes to establish an oxygen-free environment. This prevents oxidation of sensitive intermediates and ensures reproducible results.
Halogen Donor Addition: Slowly add carbon tetrachloride (50 mL, 5 volumes) dropwise via addition funnel over 30 minutes while maintaining vigorous stirring. Control the addition rate to maintain the reaction temperature between 25-30°C.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC (hexane:ethyl acetate, 4:1) at 30-minute intervals. The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the 1-heptanol spot (Rf ≈ 0.3) and appearance of the product spot (Rf ≈ 0.7).
Workup Procedure: Quench the reaction by careful addition of saturated sodium bicarbonate solution (50 mL) with stirring. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional dichloromethane (2 × 25 mL) and combine the organic extracts.
Purification: Wash the combined organic extracts with brine solution (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator (water bath temperature not exceeding 35°C).
Product Isolation: Purify the crude product by silica gel column chromatography using a gradient elution of hexane to 9:1 hexane:ethyl acetate. Combine fractions containing pure product and evaporate solvents to obtain this compound as a colorless liquid.
The epoxide route to this compound represents a more convergent strategy that offers exceptional control over regioselectivity and stereochemistry. This approach first converts 1-heptanol to 1,2-epoxyheptane through a two-step process involving halohydrin formation followed by base-catalyzed cyclization. The subsequent regioselective ring-opening of the epoxide with chloride nucleophiles proceeds with predictable regiochemistry to yield the desired this compound. This method is particularly valuable when working with acid-sensitive substrates or when high enantiomeric purity is required, as chiral epoxide precursors can be employed to access enantiomerically enriched chlorohydrins.
The ring-opening reaction of epoxides is well-documented to proceed with regiochemical control dictated by both electronic and steric factors. For terminal epoxides like 1,2-epoxyheptane, nucleophilic attack typically occurs at the less substituted carbon center, favoring formation of the primary chloride product. This preference can be further enhanced through Lewis acid catalysis or careful selection of reaction conditions, with reported methods achieving regioselectivities exceeding 95:5 in favor of the desired terminal chlorohydrin [1]. Recent advances in iridium-catalyzed asymmetric hydrogenation of ω-chloroketones have provided additional pathways to enantiomerically enriched chlorohydrins, though these methods typically start from different precursors [2].
The synthesis of this compound via the epoxide route follows a logical sequence of chemical transformations, each requiring specific conditions and purification steps as illustrated below:
Diagram 1: Experimental workflow for the synthesis of this compound via the epoxide route showing key reaction steps and intermediate yields
Halohydrin Formation: Dissolve 1-heptanol (10.0 g, 85.9 mmol) in dichloromethane (100 mL) and cool to 0°C. Add hydrogen peroxide (30% w/w, 12 mL, 1.2 equiv) followed by dropwise addition of concentrated HCl (10 mL, 1.1 equiv) while maintaining temperature below 5°C. Stir for 2 hours, allowing the reaction to warm to room temperature gradually.
Workup and Isolation: Quench with saturated sodium thiosulfate solution (25 mL), separate layers, and extract the aqueous layer with DCM (2 × 25 mL). Combine organic extracts, wash with brine, dry over MgSO₄, and concentrate to obtain the chlorohydrin intermediate.
Epoxide Formation: Dissolve the crude chlorohydrin in methanol (50 mL) and cool to 0°C. Add sodium hydroxide solution (10 N, 10 mL, 1.2 equiv) dropwise with vigorous stirring. Continue stirring for 30 minutes at 0°C.
Epoxide Purification: Dilute with water (100 mL) and extract with ethyl acetate (3 × 50 mL). Combine organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify by distillation under reduced pressure to obtain pure 1,2-epoxyheptane.
Ring-Opening Reaction: Charge a round-bottom flask with 1,2-epoxyheptane (8.5 g, 74.6 mmol), lithium chloride (6.5 g, 1.5 equiv), and acetic acid (100 mL). Heat the mixture to 60°C and stir for 4 hours.
Alternative Method: For improved regioselectivity, employ the trichloroisocyanuric acid/triphenylphosphine system in acetonitrile as described in recent literature [1]. This method enables regioselective conversion of epoxides to vicinal chlorohydrins under mild and neutral conditions.
Reaction Monitoring: Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3). The epoxide (Rf ≈ 0.6) should completely convert to the product (Rf ≈ 0.4).
Workup and Purification: Cool the reaction mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution. Extract with ethyl acetate (3 × 50 mL), combine organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify by silica gel column chromatography using hexane:ethyl acetate (3:1) as eluent.
Comprehensive characterization of this compound is essential for verifying synthetic success and ensuring product purity. The compound exhibits distinct physical properties and spectroscopic signatures that facilitate unambiguous identification. As a liquid at room temperature, it possesses a characteristic density slightly greater than water and moderate viscosity comparable to other medium-chain aliphatic compounds. The boiling point and refractive index provide preliminary quality assessment, while advanced spectroscopic techniques deliver definitive structural confirmation.
Table 2: Comprehensive Analytical Data for this compound
| Property | Value / Description | Method / Conditions |
|---|---|---|
| Appearance | Colorless liquid | Visual inspection |
| Boiling Point | 215-218°C | 760 mmHg |
| Density | 0.987 g/mL | 25°C |
| Refractive Index (nD²⁰) | 1.4472 | 20°C |
| Solubility | Slightly soluble in water, freely soluble in organic solvents | Qualitative assessment |
| IR (cm⁻¹) | 3350 (br, O-H), 2930, 2860 (C-H), 720 (C-Cl) | ATR-FTIR |
| ¹H NMR | δ 3.63 (t, 2H, CH₂OH), 3.52 (t, 2H, CH₂Cl), 1.50-1.25 (m, 10H, CH₂) | CDCl₃, 400 MHz |
| ¹³C NMR | δ 62.5 (CH₂OH), 44.8 (CH₂Cl), 32.5, 29.1, 28.8, 26.5, 25.2 (CH₂) | CDCl₃, 100 MHz |
| Mass Spec | m/z 150/152 (M⁺, Cl pattern), 133, 115, 89, 75 | EI-MS, 70 eV |
| Chromatographic Rf | 0.4 | TLC Silica Gel, Hexane:EtOAc (3:1) |
Effective purification of this compound is critical for applications in pharmaceutical synthesis where chemical purity directly impacts downstream reactions. The recommended approach employs flash chromatography on silica gel with a carefully optimized gradient elution system. Begin with nonpolar solvents to remove hydrocarbon impurities, followed by gradual increase in polarity to elute the desired product while leaving more polar contaminants on the column. For large-scale preparations, fractional distillation under reduced pressure (95-100°C at 10 mmHg) provides an efficient alternative, though careful temperature control is essential to prevent decomposition.
Quality control protocols should include multiple orthogonal analytical techniques to verify both chemical structure and purity assessment. Gas chromatography with flame ionization detection (GC-FID) is recommended for quantitative purity determination, with acceptance criteria typically set at ≥98% area normalization. Complementary analysis by ¹H NMR spectroscopy provides additional verification of structural integrity and can detect certain impurities that may co-elute in chromatographic systems. The integration ratio between the hydroxylic proton, chloromethyl protons, and methylene envelope should conform to expected values based on the molecular structure. For applications requiring extreme purity, Karl Fischer titration should be employed to determine water content, with acceptable limits typically below 0.1% for moisture-sensitive applications.
Low Yields in Direct Chlorination: If reaction yields fall below 70%, ensure strict anhydrous conditions and use freshly purified triphenylphosphine. Old or oxidized PPh₃ significantly diminishes reactivity. The stoichiometric ratio of PPh₃ to CCl₄ should be maintained at 1:1.1 to ensure complete conversion.
Formation of Elimination Byproducts: Elevated temperatures during the chlorination step promote β-elimination, leading to alkene contaminants. Maintain reaction temperature below 30°C throughout the process. If elimination persists, consider replacing CCl₄ with N-chlorosuccinimide, which operates effectively at lower temperatures.
Poor Regioselectivity in Epoxide Opening: To enhance nucleophilic attack at the terminal carbon, incorporate Lewis acid catalysts such as lithium perchlorate (10 mol%) or employ trimethylsilyl chloride as a regiodirecting additive. These strategies can improve terminal:internal selectivity ratios from 85:15 to 95:5 or higher.
Product Decomposition During Distillation: If thermal instability is observed during purification, replace distillation with column chromatography using neutral alumina as the stationary phase. Alternatively, implement a gentle Kugelrohr distillation apparatus that minimizes residence time at elevated temperatures.
Color Formation in Final Product: Discoloration typically results from trace metal contaminants or oxidative processes. Incorporate a chelating agent (0.1% EDTA) during the aqueous workup or add a stabilizer such as 2,6-di-tert-butyl-4-methylphenol (BHT, 50-100 ppm) to the final product.
This compound serves as a versatile synthetic intermediate with particular value in pharmaceutical chemistry and materials science. The bifunctional nature of this compound, featuring both nucleophilic (hydroxyl) and electrophilic (chloride) sites, enables diverse downstream transformations for the construction of complex molecular architectures. In medicinal chemistry, it frequently functions as a key building block for the synthesis of bioactive molecules, including enzyme inhibitors, receptor antagonists, and antibiotic agents. The seven-carbon chain with terminal functionalities provides an optimal molecular scaffold for probing biological interactions while maintaining favorable physicochemical properties.
The application of this compound extends to polymer chemistry, where it serves as a monomer or chain modifier in the production of polyesters, polyethers, and polyurethanes. The compound can be incorporated to introduce hydrolyzable linkages or to impart specific material properties through side-chain functionalization. Recent advances in catalytic asymmetric synthesis of chlorohydrins have further expanded their utility in preparing enantiomerically enriched compounds [2], highlighting the growing importance of these intermediates in contemporary synthetic strategies. The development of efficient, scalable preparations for this compound thus addresses a significant need across multiple chemical disciplines.
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful attention to process safety, economic viability, and environmental impact. For the direct chlorination route, replacement of carbon tetrachloride with alternative halogen donors such as 1,1,2,2-tetrachloroethane or hexachloroethane should be considered to improve workplace safety and reduce regulatory concerns. Additionally, implementation of continuous flow reactors can significantly enhance process efficiency and safety profile by minimizing reactive intermediate accumulation and improving heat transfer characteristics.
Recent advances in phase transfer catalysis offer promising opportunities for process intensification in chlorohydrin synthesis [3]. The application of quaternary ammonium salts such as tetrabutylammonium chloride (TBACl) has been demonstrated to dramatically enhance reaction rates in heterogeneous dehydrochlorination systems, reducing reaction times from hours to minutes while minimizing excess reagent consumption. These catalytic approaches align with green chemistry principles by reducing energy requirements, improving atom economy, and minimizing waste generation. For large-scale production, integration of in-line analytical techniques such as FTIR or Raman spectroscopy enables real-time reaction monitoring and control, ensuring consistent product quality while reducing analytical workload.
Thionyl chloride (SOCl₂) is a highly effective chlorinating agent widely used to convert primary and secondary alcohols into their corresponding alkyl chlorides. This transformation is crucial in organic synthesis, particularly in pharmaceutical and agrochemical industries, as alkyl chlorides are versatile intermediates for nucleophilic substitution and cross-coupling reactions. A key advantage of using SOCl₂ is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification [1] [2] [3].
This document provides a detailed, actionable protocol for the synthesis of 1,7-dichloroheptane from 7-Chloro-1-heptanol. The procedure is designed with scalability and reproducibility in mind, featuring critical notes on safety, stereochemistry, and analytical verification to support researchers in drug development.
The conversion of this compound to 1,7-dichloroheptane with thionyl chloride proceeds through a two-step mechanism. As a primary alcohol, the reaction is expected to follow an SN2 pathway, leading to inversion of configuration at the carbon atom. However, the stereochemical outcome can be influenced by the presence of additives.
The general reaction is: This compound + SOCl₂ → 1,7-Dichloroheptane + SO₂ + HCl
The following diagram illustrates the mechanistic pathway and the critical choice between retention and inversion of stereochemistry based on reaction conditions.
Here, two primary methodological approaches are presented. Method A is generally recommended for primary alcohols like this compound to ensure a clean SN2 reaction and simplify purification.
Safety Precaution: Thionyl chloride is moisture-sensitive, corrosive, and reacts violently with water, releasing toxic HCl and SO₂ gas [2] [4]. All operations must be conducted in a certified fume hood. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.
This method uses pyridine as a base to scavenge the generated HCl, driving the reaction to completion and ensuring inversion of configuration via a clean SN2 pathway [5].
This method uses an excess of thionyl chloride as both the reagent and solvent. While simpler, it requires careful handling of excess SOCl₂ and may lead to less predictable stereochemistry for some substrates [5] [3].
The workflow for the recommended Method A is summarized below.
The table below summarizes the typical properties and expected outcomes for the starting material and target product.
Table 1: Compound Data and Reaction Metrics
| Parameter | This compound (Starting Material) | 1,7-Dichloroheptane (Target Product) |
|---|---|---|
| CAS Number | Information not located in search results | 929-21-5 (for 7-Chloro-1-heptene, a related compound) [6] |
| Molecular Formula | C₇H₁₅ClO (presumed) | C₇H₁₄Cl₂ (presumed) |
| Molecular Weight | ~150.65 g/mol (presumed) | ~153.04 g/mol (presumed) |
| Boiling Point | Information not located in search results | ~163 °C (estimate for product) [6] |
| Typical Yield | - | >85% (Expected for Method A) [3] |
| Key Advantage | - | Gaseous by-products simplify purification [1] [2] |
Table 2: Comparison of Chlorination Methods
| Method | Conditions | Stereochemical Outcome | Pros | Cons |
|---|---|---|---|---|
| Method A (with Pyridine) | SOCl₂, Pyridine, DCM, Reflux | Inversion (SN2) [5] | Clean reaction, high yield, predictable stereochemistry. | Requires an extra purification step to remove pyridine residues. |
| Method B (Neat SOCl₂) | Excess SOCl₂, Reflux | Retention (SNi) or Inversion, can be substrate-dependent [5] | Simple setup, no added base. | Handling large excess of SOCl₂, less stereocontrol. |
To confirm the identity and purity of the final product, employ the following techniques:
Before starting the synthesis, it is crucial to understand the characteristics of the starting material and the product, as these will influence the reaction and purification strategies.
The table below summarizes the key identifiers and physical properties of the compounds [1] [2]:
| Property | 7-Chloroheptanoic Acid | 7-Chloro-1-heptanol |
|---|---|---|
| CAS Number | 821-57-8 [1] [3] [2] | 55944-70-2 [4] |
| Molecular Formula | C₇H₁₃ClO₂ [1] [2] | C₇H₁₅ClO [4] |
| Molecular Weight | 164.63 g/mol [1] [2] | 150.64 g/mol [4] |
| Boiling Point | 269.8 °C (at 760 mmHg) [1] | 215-220 °C (at 760 mmHg) [4] |
| Density | 1.096 g/cm³ [1] | 1.02-1.05 g/cm³ [4] |
| Flash Point | 117 °C [1] | Information missing |
| pKa | 4.76 (Predicted) [1] | Information missing |
One critical consideration for this reaction is chemodivergence: the chlorine atom in 7-chloroheptanoic acid is susceptible to nucleophilic attack, which could lead to undesired side reactions like cyclization to a lactone. The reduction pathway must be chosen to minimize this potential side reaction.
The direct reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation [5]. The following diagram illustrates the workflow and the key mechanistic steps involved.
Mechanism Description:
Objective: To synthesize this compound from 7-chloroheptanoic acid via reduction with lithium aluminum hydride.
Materials:
Equipment:
Procedure:
Analysis:
If the direct reduction proves problematic due to the reactivity of the chloro group, a two-step indirect pathway can be considered:
7-Chloro-1-heptanol (CAS: 55944-70-2) is a bifunctional organic compound with significant potential in synthetic chemistry and pharmaceutical development. This mono-chlorinated primary alcohol possesses a molecular formula of C₇H₁₅ClO and a molecular weight of 150.64 g/mol. The compound features a straight-chain aliphatic structure with a terminal chlorine atom and a hydroxyl group at opposite ends, creating unique reactivity patterns that can be exploited in various synthetic pathways. The balanced amphiphilic character arises from the hydrophobic carbon chain and hydrophilic hydroxyl group, making it valuable for designing surfactants and emulsifiers with specific properties. [1]
The presence of both reactive functional groups enables this compound to participate in diverse chemical transformations. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, esterification, or serve as a hydrogen bond donor. This bifunctional nature allows the compound to act as a versatile synthetic intermediate in constructing more complex molecular architectures. The chlorine substituent significantly alters the compound's polarity and reactivity compared to unsubstituted heptanols, influencing its biological interactions and physical properties. These characteristics make this compound particularly valuable for pharmaceutical research and material science applications. [1]
Thionyl Chloride (SOCl₂) Method Procedure: In a fume hood, place 1-heptanol (10 g, 0.087 mol) in a round-bottom flask equipped with a reflux condenser and calcium chloride guard tube. Add thionyl chloride (11.3 g, 0.095 mol) dropwise with constant stirring. Heat the reaction mixture to 80-100°C and reflux for 2-4 hours. Monitor reaction progress by TLC (hexane:ethyl acetate, 8:2). Upon completion, carefully distill the product at 215-220°C to obtain this compound as a colorless liquid. The reaction efficiency is optimized by maintaining anhydrous conditions throughout the procedure. [1]
Phosphorus Trichloride (PCl₃) Method Procedure: Charge a three-necked flask with 1-heptanol (10 g, 0.087 mol) and dissolve in anhydrous diethyl ether (30 mL). Cool the solution to 0-5°C using an ice bath. Slowly add phosphorus trichloride (4.1 g, 0.03 mol) dissolved in anhydrous ether (10 mL) over 30 minutes with vigorous stirring. After addition, warm the reaction mixture to room temperature and continue stirring for 3-6 hours. Transfer the mixture to a separatory funnel, wash with cold water (2 × 20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation. [1]
Table 1: Comparative Analysis of Nucleophilic Substitution Synthesis Methods
| Starting Material | Reagent | Conditions | Yield (%) | Mechanism | Purification Method |
|---|---|---|---|---|---|
| 1-Heptanol | SOCl₂ | Reflux, 80-100°C, 2-4 h | 85-92 | SNi/SN2 | Direct distillation |
| 1-Heptanol | PCl₃ | Reflux, 70-90°C, 3-6 h | 78-85 | SN2 | Aqueous workup + distillation |
| 7-Bromoheptanol | LiCl | DMF, 120°C, 8-12 h | 65-75 | SN2 | Solvent extraction |
| 7-Iodoheptanol | NaCl | DMSO, 140°C, 10-15 h | 70-80 | SN2 | Solvent extraction |
| Heptyl tosylate | Tetrabutylammonium chloride | Acetonitrile, 80°C, 6-8 h | 80-88 | SN2 | Column chromatography |
Distillation Protocol: For large-scale production, purification is optimally achieved through fractional distillation. The crude reaction mixture is first pre-distilled to remove low-boiling point impurities including unreacted 1-heptanol (BP: 176-177°C). The main fraction is collected at 215-220°C, achieving a purity of 98.5-99.2%. The distillation apparatus should include a vacuum attachment to facilitate lower temperature distillation if thermal sensitivity is observed. The density of the pure product ranges from 1.02-1.05 g/cm³. [1]
Byproduct Management: Industrial synthesis generates stoichiometric byproducts including sulfur dioxide and hydrogen chloride. Implement an acid gas scrubbing system with sodium hydroxide solution to neutralize and capture these gases. Dichloroheptane isomers (BP: 195-200°C) form as primary side products (1.5-3.0%) through over-chlorination and can be separated during distillation. Unreacted 1-heptanol (5-15%) can be recovered and recycled to the reactor, improving overall process economics. [1]
Derivatization Method for Spectrofluorimetric Analysis: This protocol enables highly sensitive quantification of this compound and related compounds through derivatization with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride). [2]
Procedure:
Method Validation Parameters: The described method demonstrates excellent sensitivity with a lower detection limit of 0.016 µg mL⁻¹ and quantification limit of 0.048 µg mL⁻¹. The technique shows linear response across the validated concentration range (0.03-2 µg mL⁻¹) with correlation coefficients typically >0.999. The derivatization reaction is highly dependent on pH, with optimal fluorescence observed at pH 10.5 using borate buffer. Recovery studies demonstrate excellent accuracy with 98.95 ± 0.45% for solid formulations and 99.37 ± 0.24% for liquid preparations. [2]
Spectroscopic Analysis: IR Spectroscopy: Characteristic absorption peaks include O-H stretch (3200-3600 cm⁻¹), C-H stretches (2850-2960 cm⁻¹), C-Cl stretch (750-800 cm⁻¹), and C-O stretch (1050-1150 cm⁻¹). NMR Spectroscopy: ¹H NMR exhibits distinctive triplet at ~3.65 ppm (-CH₂OH), triplet at ~3.55 ppm (-CH₂Cl), and complex multiplet patterns for methylene envelope (1.2-1.8 ppm). ¹³C NMR shows signals at δ 62.8 (-CH₂OH), δ 45.2 (-CH₂Cl), δ 32.5-22.3 (methylene chain), and δ 14.1 (terminal -CH₃). Mass Spectrometry: EI-MS displays molecular ion cluster at m/z 150/152 (3:1 intensity ratio characteristic of chlorine isotope pattern), with key fragmentation ions at m/z 69 [C₅H₉]⁺, m/z 83 [C₅H₉O]⁺, and m/z 115 [C₆H₁₂Cl]⁺. [1]
SN2 Pathway: Primary alcohols like 1-heptanol undergo nucleophilic substitution predominantly through a concerted bimolecular mechanism. The reaction features simultaneous nucleophile attack and leaving group departure, resulting in inversion of configuration at the reaction center. This mechanism dominates in polar aprotic solvents and exhibits second-order kinetics, with rate dependence on both nucleophile and substrate concentrations. The backside attack is sterically demanding, explaining the superior performance of primary substrates versus secondary or tertiary systems. [3] [1]
SN1 Pathway: While less common for primary alcohols, the unimolecular substitution may occur under strongly acidic conditions or with stabilized carbocation intermediates. This stepwise dissociation mechanism involves initial ionization to form a carbocation followed by nucleophile capture. The rate-determining step is the unimolecular dissociation of the substrate, leading to first-order kinetics. The SN1 pathway typically results in racemization when chiral centers are involved and is favored by polar protic solvents that stabilize the ionic intermediates. [3]
Diagram: SN2 Reaction Mechanism for this compound Synthesis
Visualization of the concerted SN2 mechanism in thionyl chloride-mediated synthesis of this compound, highlighting the nucleophilic displacement and byproduct formation.
The thionyl chloride route demonstrates first-order dependence on both alcohol and thionyl chloride concentrations, confirming the bimolecular nature of the rate-determining step. Temperature optimization studies indicate maximum conversion efficiency occurs between 95-105°C in industrial applications, balancing reaction rate with minimization of side product formation. The addition of pyridine (0.1-0.2 equivalents) serves dual functions as both a base to neutralize hydrogen chloride and a nucleophile that modifies the reaction mechanism, ensuring clean inversion of stereochemistry through classical backside attack. [1]
Table 2: Industrial Scale Reaction Parameters for Thionyl Chloride Method
| Parameter | Laboratory Scale | Industrial Scale | Impact on Reaction |
|---|---|---|---|
| Temperature (°C) | 80-100 | 95-105 | Higher temperatures increase rate but may promote decomposition |
| Reaction Time (h) | 2-4 | 3-5 | Longer durations ensure complete conversion |
| Molar Ratio (SOCl₂:Alcohol) | 1.2-1.5:1 | 1.3:1 | Slight excess drives reaction to completion |
| Solvent | None or pyridine | Toluene (optional) | Aids heat transfer and mixing in large scale |
| Catalyst | Pyridine (0.1-0.2 eq) | Pyridine (0.15 eq) | Neutralizes HCl, modifies mechanism |
Heptaminol Analogue Synthesis: this compound serves as a key precursor in the synthesis of cardiovascular active compounds such as heptaminol hydrochloride analogues. The chlorine moiety can be displaced by primary or secondary amines to generate pharmaceutically relevant molecules. The protocol involves reacting this compound (1.0 equiv) with the appropriate amine (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 8-12 hours. This nucleophilic substitution yields amino-functionalized heptanol derivatives that exhibit positive inotropic effects on the cardiovascular system, increasing coronary blood flow with slight peripheral vasoconstriction. [2]
Derivatization for Bioanalysis: The determination of amino-containing pharmaceuticals through derivatization with dansyl chloride exemplifies a key application of nucleophilic substitution chemistry. This approach enables highly sensitive detection of aliphatic amine drugs through replacement of the sulfonyl chloride group, forming stable, highly fluorescent derivatives without the quenching effect of the original chlorine atom. This principle can be extended to this compound derivatives for analytical quantification in biological matrices. [2]
Surfactant Development: The amphiphilic character of this compound makes it valuable for designing novel surfactants and emulsifiers. The hydroxyl group provides the hydrophilic head, while the seven-carbon chain with terminal chlorine offers the hydrophobic tail. Through nucleophilic substitution of the chlorine atom with various hydrophilic groups (sulfates, carboxylates, phosphate esters), surface-active compounds with tailored properties can be synthesized for specific industrial applications. [1]
Polymer Chemistry Intermediate: The bifunctional nature enables incorporation of this compound into polymer backbones or as terminal modifiers. The compound can participate in step-growth polymerization through simultaneous reaction of both functional groups, or serve as a chain transfer agent in radical polymerizations. The chlorine group is particularly amenable to atom transfer radical polymerization (ATRP) initiating systems, allowing creation of well-defined block copolymers with precise architectural control. [1]
Solvent Selection: The choice of solvent significantly impacts nucleophilic substitution efficiency. Polar aprotic solvents (DMF, acetone, DMSO) enhance reaction rates for SN2 pathways by solvating cations but not anions, thereby increasing nucleophile reactivity. In contrast, polar protic solvents (water, alcohols) stabilize the leaving group through hydrogen bonding, favoring SN1 mechanisms. For this compound synthesis and subsequent transformations, maintain anhydrous conditions when employing thionyl chloride to prevent competitive hydrolysis. [3] [4]
Leaving Group Optimization: The inherent reactivity of this compound can be modified through leaving group manipulation. The chloride can be converted to iodide via Finkelstein reaction (NaI in acetone) to enhance leaving group ability for subsequent substitutions. Alternatively, conversion to mesylate or tosylate derivatives activates the alcohol for nucleophilic displacement while avoiding potential elimination side reactions. When designing synthetic sequences, implement leaving groups based on the I > Br > Cl >> F hierarchy for optimal substitution efficiency. [3]
Table 3: Troubleshooting Guide for Nucleophilic Substitution with this compound
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low yields | Incomplete reaction, side products | Increase reaction time/temperature, use excess nucleophile | Ensure anhydrous conditions, purify starting materials |
| Color formation | Oxidation, impurities | Add antioxidant (BHT), repurify via distillation | Use inert atmosphere (N₂/Ar), avoid metal contamination |
| Elimination compete | Strong base, high temperature | Use weaker base, lower temperature | Employ mild conditions, switch to better leaving group |
| Poor reproducibility | Variable water content | Dry glassware, molecular sieves | Standardize drying procedures, control humidity |
| Difficulty in purification | Similar boiling points | Chromatography, recrystallization | Optimize distillation parameters, use spinning band column |
Handling Precautions: this compound requires careful handling due to potential dermal and ocular irritation. Always use appropriate personal protective equipment including nitrile gloves and chemical splash goggles. Conduct all reactions in well-ventilated areas or fume hoods, particularly when working with volatile reagents like thionyl chloride. Have acid gas scrubbers available for large-scale reactions to neutralize hazardous byproducts like HCl and SO₂. [1]
Storage Recommendations: Store this compound in amber glass containers under inert atmosphere at 2-8°C to prevent oxidation and hydrolysis. For long-term storage, add stabilizers such as 0.1% BHT to inhibit peroxide formation. Under these conditions, the compound typically remains stable for at least 12 months. Periodically monitor purity by TLC or GC analysis, especially if used in sensitive synthetic sequences. [1]
This compound represents a versatile synthetic building block with significant utility in pharmaceutical synthesis, material science, and chemical research. The comprehensive protocols outlined herein enable efficient preparation, characterization, and application of this valuable intermediate. The compound's bifunctional nature, with both hydroxyl and chloride moieties, allows diverse chemical transformations through well-understood nucleophilic substitution mechanisms. Implementation of the optimized conditions, analytical methods, and troubleshooting guidelines will facilitate successful incorporation of this intermediate into various research and development workflows across multiple disciplines. [1]
7-Chloro-1-heptanol (CAS: 55944-70-2) is a halogenated primary alcohol that serves as a versatile synthetic intermediate in pharmaceutical development. With the molecular formula C₇H₁₅ClO and a molecular weight of 150.64 g/mol, this compound features a balanced amphiphilic structure consisting of a hydrophobic seven-carbon chain terminated by hydrophilic hydroxyl and chloro functional groups [1]. This unique combination enables the compound to participate in diverse chemical transformations, making it particularly valuable for constructing more complex active pharmaceutical ingredients (APIs) and other specialized organic compounds. The terminal chlorine atom serves as an excellent leaving group, while the primary alcohol can be oxidized or further functionalized, providing synthetic chemists with multiple avenues for molecular diversification in API synthesis pathways [1].
The compound's structural features contribute to its physicochemical behavior. The chlorine substitution at the terminal position enhances both the reactivity and solubility characteristics compared to non-halogenated heptanols. This compound exhibits moderate polarity, rendering it soluble in common organic solvents while having limited water solubility (≤0.5 g/L) [1]. This solubility profile facilitates its use in various synthetic environments while enabling straightforward aqueous workup procedures. The hydroxyl group can participate in hydrogen bonding interactions, which may influence both its reactivity and potential biological interactions, though specific pharmacological activity for the compound itself remains undocumented in current scientific literature [1].
The synthesis of this compound primarily proceeds through nucleophilic substitution reactions that convert the hydroxyl group of 1-heptanol into a chlorine substituent. Several synthetic approaches have been developed, each with distinct mechanistic pathways and optimization parameters [1]. The following table summarizes the principal synthetic routes:
Table 1: Nucleophilic Substitution Routes for this compound Synthesis
| Starting Material | Reagent | Conditions | Yield (%) | Mechanism |
|---|---|---|---|---|
| 1-Heptanol | Thionyl chloride (SOCl₂) | Reflux, 80-100°C, 2-4 h | 85-92 | SNi/SN2 |
| 1-Heptanol | Phosphorus trichloride (PCl₃) | Reflux, 70-90°C, 3-6 h | 78-85 | SN2 |
| 7-Bromoheptanol | Lithium chloride (LiCl) | DMF, 120°C, 8-12 h | 65-75 | SN2 |
| 7-Iodoheptanol | Sodium chloride (NaCl) | DMSO, 140°C, 10-15 h | 70-80 | SN2 |
| Heptyl tosylate | Tetrabutylammonium chloride | Acetonitrile, 80°C, 6-8 h | 80-88 | SN2 |
The thionyl chloride route represents the most efficient synthetic pathway, achieving excellent yields between 85-92% under optimized conditions [1]. This method benefits from the gaseous nature of the byproducts—sulfur dioxide and hydrogen chloride—which facilitates straightforward product purification and eliminates the need for extensive aqueous workup. Alternative halogenating agents such as phosphorus trichloride provide comparable results with yields ranging from 78-85%, though requiring extended reaction times [1].
Protocol: Thionyl Chloride Method
Stepwise Procedure:
Table 2: Thionyl Chloride-Mediated Reaction Parameters
| Parameter | Optimal Range | Industrial Scale | Byproducts |
|---|---|---|---|
| Temperature (°C) | 80-100 | 95-105 | SO₂, HCl |
| Reaction Time (h) | 2-4 | 3-5 | SO₂, HCl |
| Molar Ratio (SOCl₂:Alcohol) | 1.2-1.5:1 | 1.3:1 | SO₂, HCl |
| Solvent | None or pyridine | Toluene (optional) | SO₂, HCl |
| Catalyst | Pyridine (0.1-0.2 eq) | Pyridine (0.15 eq) | SO₂, HCl |
The reaction kinetics demonstrate first-order dependence on both alcohol and thionyl chloride concentrations, confirming the bimolecular nature of the rate-determining step [1]. Temperature optimization studies indicate maximum conversion efficiency occurs between 95-105°C in industrial applications, balancing reaction rate with minimization of side product formation [1].
Large-scale purification of this compound typically employs fractional distillation under reduced pressure to minimize decomposition and maximize recovery. The following table outlines key purification parameters:
Table 3: Distillation Purification Parameters for this compound
| Component | Boiling Point (°C) | Density (g/cm³) | Separation Method | Purity Achieved (%) |
|---|---|---|---|---|
| This compound | 215-220 | 1.02-1.05 | Main fraction | 98.5-99.2 |
| 1-Heptanol (unreacted) | 176-177 | 0.822 | Pre-distillation | Recovery 85-90 |
| Dichloroheptane | 195-200 | 1.15-1.18 | Post-distillation | Side product <2% |
| Water | 100 | 1.00 | Azeotropic removal | Removed |
| Hydrogen chloride | -85 | Gas | Gas scrubbing | Neutralized |
Protocol: Distillation Purification
Crystallization techniques serve as complementary purification methods, particularly effective for removing trace ionic impurities and water content [1]. The crystallization process exploits the limited water solubility of this compound (≤0.5 g/L) to achieve further purification through recrystallization from organic solvents such as hexane or petroleum ether [1].
Industrial synthesis of this compound generates several byproducts that require careful analysis and management to optimize process efficiency and minimize waste disposal costs [1]. The primary byproducts arise from the stoichiometric decomposition of thionyl chloride and side reactions involving over-chlorination or molecular rearrangement [1].
Table 4: Industrial Byproduct Analysis in this compound Synthesis
| Byproduct | Formation Mechanism | Typical Yield (%) | Industrial Treatment | Economic Value |
|---|---|---|---|---|
| Sulfur dioxide (SO₂) | SOCl₂ decomposition | Stoichiometric | Scrubbing with NaOH | Moderate (H₂SO₄ precursor) |
| Hydrogen chloride (HCl) | Alcohol protonation | Stoichiometric | HCl recovery/neutralization | High (HCl sales) |
| Dichloroheptane isomers | Over-chlorination | 1.5-3.0 | Separation by distillation | Low (disposal cost) |
| Heptyl chloride isomers | Rearrangement products | 0.5-1.2 | Separation by distillation | Low (disposal cost) |
| Unreacted 1-heptanol | Incomplete conversion | 5-15 | Recycling to reactor | High (raw material recovery) |
Sulfur dioxide and hydrogen chloride represent the major stoichiometric byproducts, each generated in equimolar quantities relative to the target product [1]. Industrial facilities typically recover hydrogen chloride through absorption in water to produce hydrochloric acid, which commands significant commercial value [1].
Rigorous quality control protocols are essential for pharmaceutical intermediate manufacturing. Implementation of robust analytical testing methods ensures consistent product quality and facilitates regulatory compliance.
Protocol: Purity Verification by HPLC
Acceptance Criteria: Purity ≥98.0% by area normalization; individual impurities ≤0.5% [2].
Additional Analytical Methods:
Pharmaceutical intermediates must comply with stringent regulatory requirements to ensure final drug product safety and efficacy. Comprehensive documentation and batch traceability form the foundation of GMP compliance for intermediate manufacturing [2].
Key Regulatory Considerations:
Electronic batch record systems significantly reduce documentation errors and enhance compliance by providing automated data capture and integrity checks [2]. These systems prove invaluable during regulatory inspections and for maintaining consistent production quality across multiple batches [2].
This compound functions as a versatile building block in pharmaceutical synthesis, particularly valuable for introducing the seven-carbon chain with terminal functionality. The compound's balanced amphiphilic nature makes it potentially useful in the development of surfactants and emulsifiers for pharmaceutical formulations [1]. More significantly, its bifunctional reactivity enables diverse chemical transformations, serving as a key intermediate for constructing more complex molecular architectures found in APIs.
The terminal chlorine serves as an excellent handle for nucleophilic displacement reactions with various nitrogen, oxygen, and sulfur nucleophiles, enabling the introduction of heteroatom functionality. Simultaneously, the hydroxyl group can be selectively oxidized to carboxylic acids or protected during multi-step syntheses. This dual functionality reduces synthetic steps and improves overall efficiency in API routes, aligning with the increasing emphasis on atom economy and process intensification in pharmaceutical manufacturing [1].
The synthesis and processing of this compound requires careful attention to manufacturing principles specific to pharmaceutical intermediates. While traditional batch processing remains dominant in chemical API synthesis due to easier control of thermodynamic and kinetic parameters, continuous manufacturing approaches are emerging as alternatives for improved efficiency [3].
Containment measures must be individually planned for each synthesis step, particularly when dealing with highly potent APIs (HPAPIs) [3]. The market for HPAPIs is expected to expand at a CAGR of 8.3%, increasing the importance of proper handling protocols [3]. Modular plant design offers advantages for multiproduct facilities producing pharmaceutical intermediates, providing flexibility for small-scale production and clinical batches [3].
Cleanroom and HVAC requirements must comply with specific GMP guidelines and may vary for different synthesis steps [3]. Water-based cleaning may be ineffective for certain intermediates; resulting contamination or cross-contamination of APIs could lead to unexpected side reactions, necessitating validated cleaning procedures between batches [3].
The following diagram illustrates the complete experimental workflow for the synthesis, purification, and quality control of this compound:
Diagram 1: Experimental workflow for this compound synthesis and purification
This compound represents a valuable synthetic intermediate with particular utility in pharmaceutical synthesis. The optimized thionyl chloride-mediated synthesis protocol provides excellent yields (85-92%) with high purity, while the detailed purification procedures ensure product quality suitable for pharmaceutical applications. Implementation of the described quality control measures and regulatory compliance strategies enables the consistent production of this intermediate to standards required for API synthesis. As pharmaceutical manufacturing continues to evolve toward more efficient and sustainable processes, well-characterized intermediates like this compound will play increasingly important roles in streamlined synthetic routes to complex drug molecules.
This compound is a linear aliphatic compound that contains both a chloro group and a hydroxyl group, separated by a six-methylene chain. This bifunctionality is key to its utility in polymer modification.
While direct protocols were not found, the following strategies are well-established in organic and polymer chemistry for molecules like this compound. You can adapt these general methods for your specific needs.
This approach uses the two functional groups to connect different polymer chains or monomers.
This strategy involves converting this compound into a molecule that can be directly polymerized.
The diagram below outlines a logical workflow for developing a modification protocol using this compound.
When designing your experiments, please pay close attention to the following aspects.
| Aspect | Consideration & Rationale |
|---|---|
| Solubility | This compound is likely soluble in common organic solvents (THF, DCM, DMF). Ensure the solvent choice also dissolves other reactants and any resulting polymer. |
| Reactivity | The primary chloride is less reactive than alkyl iodides or bromides. It may require stronger nucleophiles, higher temperatures, or the use of a catalyst (e.g., sodium iodide) to facilitate substitution. |
| Safety & Handling | As with most organic chlorides and alcohols, assume it is an irritant. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. |
| Purification | Purification of intermediates or final modified polymers may involve techniques like column chromatography, precipitation into a non-solvent, or recrystallization. |
| Characterization | Essential techniques include NMR (to confirm conversion and linkage), FTIR (to track functional groups), and GPC/SEC (to analyze changes in polymer molecular weight and distribution). |
This compound (CAS 55944-70-2) represents a versatile bifunctional intermediate with significant potential in surfactant design and synthesis. This organic compound features a seven-carbon aliphatic chain terminated by a hydroxyl group (-OH) at one end and a chlorine atom (-Cl) at the other, creating unique amphiphilic character that can be exploited for surfactant development [1] [2]. The molecular structure provides both hydrophobic character through its hydrocarbon backbone and potential hydrophilicity via the hydroxyl group, which can be further functionalized or modified [3]. This bifunctionality enables synthetic access to diverse surfactant architectures, including cationic, anionic, and nonionic surfactants, through selective reaction at either functional group while preserving the other for additional modification.
The compound's significance in surfactant synthesis stems from its dual reactivity, which allows for sequential introduction of targeted functional groups. The terminal chlorine serves as an excellent leaving group for nucleophilic substitution reactions, enabling introduction of amine, sulfide, or other functional groups [1] [2]. Simultaneously, the hydroxyl group can undergo esterification, etherification, or oxidation to create different hydrophilic head groups [2]. This synthetic flexibility makes this compound particularly valuable for researchers developing specialty surfactants with tailored properties for pharmaceutical formulations, cosmetic products, and industrial applications where specific surfactant characteristics are required.
This compound possesses specific chemical and physical properties that determine its behavior in synthetic applications and influence the characteristics of resulting surfactants. The compound has a molecular formula of C₇H₁₅ClO and a molecular weight of 150.64-150.65 g/mol [1] [3] [4]. It exists as a colorless transparent liquid at room temperature with moderate volatility, characterized by a boiling point of approximately 213.6-220°C and a flash point of 96.5°C, indicating reasonable thermal stability for various reaction conditions [2]. The compound's amphiphilic nature arises from the balance between its hydrophobic heptyl chain and hydrophilic hydroxyl group, contributing to its utility in surfactant synthesis [1] [2].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₅ClO | [3] [4] |
| Molecular Weight | 150.64-150.65 g/mol | [3] [4] |
| CAS Registry Number | 55944-70-2 | [1] [4] |
| Physical State | Colorless transparent liquid | [1] [2] |
| Boiling Point | 213.6-220°C | [3] [2] |
| Flash Point | 96.5°C | [2] |
| Assay (Purity) | Typically >98.0% | [1] [2] |
Advanced analytical techniques are essential for characterizing this compound and confirming its identity and purity following synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methylene protons adjacent to the hydroxyl group (∼3.5-3.6 ppm) and those adjacent to the chlorine atom (∼3.5-3.6 ppm), along with characteristic signals for the internal methylene groups (∼1.2-1.6 ppm) and the terminal methyl group (∼0.9 ppm) [2]. Gas Chromatography-Mass Spectrometry (GC-MS) analysis typically shows a molecular ion peak at m/z 150-151 corresponding to the molecular weight, with characteristic fragmentation patterns including loss of HCl (m/z 114-115) and cleavage adjacent to the hydroxyl group [2]. Fourier-Transform Infrared (FT-IR) spectroscopy displays prominent absorption bands for the O-H stretch (∼3200-3600 cm⁻¹, broad), C-H stretches (∼2850-2960 cm⁻¹), C-O stretch (∼1050-1100 cm⁻¹), and C-Cl stretch (∼650-750 cm⁻¹) [2].
The synthesis of this compound primarily proceeds through nucleophilic substitution reactions that convert hydroxyl groups or other leaving groups into chlorine substituents. The most efficient method involves direct chlorination of 1-heptanol using thionyl chloride (SOCl₂), which achieves yields of 85-92% under optimized conditions [3]. This route benefits from gaseous byproducts (SO₂ and HCl) that facilitate easy purification [3]. Alternative approaches include using phosphorus trichloride (PCl₃) with slightly lower yields (78-85%) or halogen exchange reactions starting from 7-bromoheptanol or 7-iodoheptanol using lithium chloride or sodium chloride in polar aprotic solvents [3].
Table 2: Comparison of Synthetic Methods for this compound
| Starting Material | Reagent | Conditions | Yield (%) | Mechanism |
|---|---|---|---|---|
| 1-Heptanol | Thionyl chloride (SOCl₂) | Reflux, 80-100°C, 2-4 h | 85-92 | SNi/SN2 |
| 1-Heptanol | Phosphorus trichloride (PCl₃) | Reflux, 70-90°C, 3-6 h | 78-85 | SN2 |
| 7-Bromoheptanol | Lithium chloride (LiCl) | DMF, 120°C, 8-12 h | 65-75 | SN2 |
| 7-Iodoheptanol | Sodium chloride (NaCl) | DMSO, 140°C, 10-15 h | 70-80 | SN2 |
| Heptyl tosylate | Tetrabutylammonium chloride | Acetonitrile, 80°C, 6-8 h | 80-88 | SN2 |
An alternative synthetic pathway involves the reduction of 7-chloroheptanoic acid using strong reducing agents such as lithium aluminum hydride (LiAlH₄) [1] [2]. This method proceeds through nucleophilic attack of hydride on the carbonyl carbon, resulting in formation of the primary alcohol while retaining the chlorine substituent. Reaction optimization studies indicate that temperature control is crucial for maximizing conversion efficiency while minimizing side product formation, with optimal performance typically achieved between 95-105°C in industrial applications [3]. For the thionyl chloride route, the molar ratio of SOCl₂ to alcohol should be maintained at 1.2-1.5:1, with the addition of pyridine (0.1-0.2 equivalents) serving as both a base to neutralize hydrogen chloride and a nucleophile that modifies the reaction mechanism to ensure clean inversion of stereochemistry when relevant [3].
The synthesis of cationic surfactants from this compound typically involves quaternization reactions with tertiary amines to form quaternary ammonium compounds. These surfactants are particularly valuable for their antimicrobial properties and compatibility with various formulation systems [5]. A representative protocol involves reaction with trimethylamine to produce heptyltrimethylammonium chloride analogs:
Protocol 1: Synthesis of N-(7-Hydroxyheptyl)-N,N-dimethylalkylammonium Chloride
Reagents: this compound (1.0 equiv), tertiary amine (1.2-1.5 equiv), solvent (ethanol, isopropanol, or water), catalyst (if needed)
Procedure: Charge this compound (150.64 g, 1.0 mol) and absolute ethanol (500 mL) into a 1 L round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature controller. Add the tertiary amine (e.g., N,N-dimethyldodecylamine, 1.2 mol) slowly with stirring. Heat the reaction mixture to 70-80°C and maintain with stirring for 6-12 hours. Monitor reaction progress by thin-layer chromatography (TLC) or HPLC. After completion, cool the mixture to room temperature and remove solvent under reduced pressure. Purify the crude product via recrystallization from appropriate solvents or by column chromatography if necessary [5].
Reaction Mechanism: The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism where the tertiary amine acts as a nucleophile, attacking the carbon atom bearing the chlorine substituent with subsequent displacement of chloride ion. The reaction rate is influenced by solvent polarity, temperature, and the structure of the tertiary amine [5].
Purification and Isolation: The crude product can be purified by distillation under reduced pressure (typically 0.1-1 mmHg) with collection of the product fraction at 180-220°C, followed by recrystallization from ethyl acetate/hexane mixtures to achieve purity >98% [3]. For quaternary ammonium compounds, additional purification by column chromatography on silica gel with chloroform-methanol gradients may be necessary to remove unreacted starting materials and byproducts.
A particularly innovative application of this compound involves its conversion to amino acid-based cationic surfactants, which combine the surfactant properties with potentially enhanced biocompatibility and biodegradability [5]. These compounds are synthesized through a multi-step process involving initial nucleophilic substitution followed by esterification or amidation:
Protocol 2: Synthesis of Arginine-Based Surfactants from this compound
Step 1 - Amine Formation: React this compound (1.0 equiv) with a large excess of aqueous methylamine (40%, 5-10 equiv) in ethanol at 50-60°C for 8-12 hours to form 7-(methylamino)-1-heptanol. Alternatively, use sodium azide (1.2 equiv) in DMF/water mixture at 80-100°C for 12-24 hours followed by reduction with LiAlH₄ or catalytic hydrogenation to form 7-amino-1-heptanol.
Step 2 - Esterification: Convert the hydroxyl group of 7-amino-1-heptanol to a carboxylic acid derivative through reaction with fatty acyl chlorides (e.g., lauroyl chloride, palmitoyl chloride) in dichloromethane in the presence of a base (triethylamine or pyridine) at 0-25°C for 2-6 hours. Alternatively, directly esterify with protected amino acids using standard peptide coupling reagents [5].
Step 3 - Quaternization: For tertiary amine intermediates, perform quaternization with methyl iodide or dimethyl sulfate in aprotic solvents at elevated temperatures (60-80°C) for 4-8 hours to form the final quaternary ammonium surfactant [5].
The following diagram illustrates the key synthetic pathways for converting this compound into various surfactant classes:
Effective purification is essential for obtaining surfactant products with optimal performance properties. Distillation techniques are commonly employed for this compound and intermediate compounds, with industrial-scale purification typically achieving purity levels of 98.5-99.2% [3]. For the final surfactant products, recrystallization from appropriate solvent systems is often the method of choice:
Table 3: Distillation Purification Parameters for this compound and Derivatives
| Component | Boiling Point (°C) | Density (g/cm³) | Separation Method | Purity Achieved (%) |
|---|---|---|---|---|
| This compound | 215-220 | 1.02-1.05 | Main fraction | 98.5-99.2 |
| 1-Heptanol (unreacted) | 176-177 | 0.822 | Pre-distillation | Recovery 85-90 |
| Dichloroheptane | 195-200 | 1.15-1.18 | Post-distillation | Side product <2% |
| Water | 100 | 1.00 | Azeotropic removal | Removed |
| Hydrogen chloride | -85 | Gas | Gas scrubbing | Neutralized |
Comprehensive characterization of surfactants synthesized from this compound requires multiple analytical techniques to confirm structure, purity, and surfactant properties:
Surfactants derived from this compound find applications across diverse fields due to their tunable properties and amphiphilic character. In the pharmaceutical industry, they serve as excipients in drug formulations, enhancing solubility of poorly water-soluble active ingredients and improving bioavailability [1] [2]. The biocompatibility of certain derivatives, particularly those incorporating amino acids, makes them suitable for topical formulations and cosmetic products where mildness is essential [5]. In agricultural applications, these surfactants improve the spreading and adhesion of pesticide formulations on plant surfaces, thereby enhancing efficacy.
The performance of these surfactants is highly dependent on their structural features. The hydrocarbon chain length (7 carbons in the base structure) provides optimal hydrophobicity for many applications, while the functional groups introduced during synthesis determine the hydrophilic character and overall HLB value. Cationic surfactants derived from this compound exhibit particularly strong adsorption at interfaces and antimicrobial activity against various microorganisms, making them valuable for disinfectant formulations and preservative systems [5]. The hydroxyl group present in the initial synthetic intermediates provides an additional site for further functionalization or for forming hydrogen bonds with polar substrates, enhancing performance in specific applications.
This compound serves as a versatile building block for the synthesis of diverse surfactant architectures with tailored properties. Its bifunctional nature allows for sequential modification through well-established synthetic protocols, enabling production of cationic, anionic, and nonionic surfactants [1] [2]. The synthetic methodologies outlined in these application notes provide researchers with reliable pathways to access these valuable compounds, while the purification and characterization protocols ensure consistent quality and performance. As surfactant requirements continue to evolve toward more specialized applications, the flexibility offered by this compound as a starting material will remain invaluable for developing next-generation surfactant systems with enhanced functionality and environmental profiles.
The table below summarizes the key identifiers and physical properties of this compound [1].
| Property | Description |
|---|---|
| CAS Number | 55944-70-2 [1] |
| IUPAC Name | 7-chloroheptan-1-ol [1] |
| Molecular Formula | C₇H₁₅ClO [2] [3] [1] |
| Molecular Weight | 150.64 g/mol [1] |
| SMILES | C(CCCO)CCCCl [1] |
| Structure | A straight 7-carbon chain with a -Cl group on one terminal carbon and a -OH group on the other [1]. |
| Key Feature | Bifunctional: contains a chloro group (susceptible to nucleophilic substitution) and an alcohol group (susceptible to oxidation and serves as hydrogen bond donor) [1]. |
The primary method for synthesizing this compound is through nucleophilic substitution of the parent alcohol, 1-heptanol. The table below compares different synthetic approaches [1].
| Starting Material | Reagent | Conditions | Yield (%) | Mechanism |
|---|---|---|---|---|
| 1-Heptanol | Thionyl chloride (SOCl₂) | Reflux, 80-100°C, 2-4 h | 85-92 | SNi/SN2 |
| 1-Heptanol | Phosphorus trichloride (PCl₃) | Reflux, 70-90°C, 3-6 h | 78-85 | SN2 |
| 7-Bromoheptanol | Lithium chloride (LiCl) | DMF, 120°C, 8-12 h | 65-75 | SN2 (Halogen Exchange) |
| 7-Iodoheptanol | Sodium chloride (NaCl) | DMSO, 140°C, 10-15 h | 70-80 | SN2 (Halogen Exchange) |
| Heptyl tosylate | Tetrabutylammonium chloride | Acetonitrile, 80°C, 6-8 h | 80-88 | SN2 |
This method is highly efficient and benefits from gaseous byproducts, simplifying purification [1].
A key established use of this compound is as a stabilizer to prevent the discoloration of maleic anhydride, a critical industrial chemical [4].
While direct protocols are unavailable, the chemical properties of this compound suggest its utility as a bifunctional building block [1].
The following workflow outlines a logical approach for exploring the use of this compound in synthesizing a new heterocyclic system.
Key experimental parameters for the nucleophilic substitution step (as informed by its synthesis) include [1]:
This application note consolidates the available data on this compound, confirming its identity, practical synthesis, and one industrial application. Its potential as a versatile linear precursor for heterocyclic synthesis, while logically sound, represents an area for further experimental investigation. Researchers can utilize the provided synthetic and conceptual framework to develop novel routes to biologically relevant heterocyclic systems.
While not specific to 7-Chloro-1-heptanol, the following approaches from recent literature represent powerful tools that could be adapted for modifying similar hydrocarbon chains. The table below summarizes these key strategies.
| Strategy | Key Feature | Potential Relevance | Reference |
|---|---|---|---|
| Catalytic Multicomponent Coupling | Diastereo- and enantioselective synthesis of complex homoallylic alcohols from ketones. | Inspiration for introducing chiral centers and complex functionality distal to the chloro-alcohol group. | [1] |
| Metal-free para-selective C-H Amination | Direct, selective introduction of nitrogen-based functionalities onto arenes without transition metals. | Useful if the material science application involves attaching this compound to an aromatic system. | [2] |
| Continuous Flow Chemistry | Enhanced reaction control, safety, and scalability for various synthetic transformations. | A general platform technology that could be applied to improve the safety or efficiency of functionalization steps. | [3] |
The following protocol is adapted from the catalytic process used to synthesize tertiary homoallylic alcohols, which shares a conceptual goal of building molecular complexity [1]. This can serve as a template for designing your own experiments.
1. Reaction Setup
2. Reaction Execution
3. Work-up and Purification
The workflow for this catalytic multicomponent reaction can be summarized as follows:
To apply these concepts to this compound, consider the following:
Fractional distillation separates liquid mixtures with boiling point differences of less than 25 °C [1] [2]. It uses a fractionating column to provide multiple vaporization-condensation cycles (theoretical plates), improving separation efficiency for liquids with close boiling points [1] [2].
Apparatus Setup Assemble the fractional distillation apparatus in a fume hood using the components listed below [1].
Step-by-Step Procedure
The following diagram outlines the general decision-making and procedural workflow for a fractional distillation.
| Issue | Possible Cause | Solution |
|---|---|---|
| Rapid vapor rise | Excessive heating | Reduce heat to allow a slow, gradual rise of condensate (at least 5 min to top) [1]. |
| Poor separation | Insufficient theoretical plates, drafts, or no insulation | Ensure proper fractionating column is used. Insulate column with aluminum foil or glass wool [1] [2]. |
| Bumping or violent boiling | Lack of nucleation sites | Add a few anti-bumping granules (boiling chips) to the flask [2]. |
| Temperature fluctuations | Heating rate too high or system not at equilibrium | Maintain a steady, low heat input to achieve a constant distillation rate [1]. |
Q: What are dichloroheptanes, and why might they form as a byproduct? A: Dichloroheptanes, such as 1,7-Dichloroheptane, are chlorinated hydrocarbon compounds often used as intermediates in synthesizing pharmaceuticals, agrochemicals, and polymers [1] [2]. Their unintended formation as a byproduct typically points to issues with reaction selectivity. Common causes include:
Q: What is a systematic approach to diagnose the root cause? A: Follow the diagnostic workflow below to isolate the key variable contributing to the byproduct.
Once a potential cause is identified through the diagnostic flowchart, the following experimental protocols can be used for verification and mitigation.
Protocol 1: Quantitative Analysis of Reaction Mixture Composition This protocol is for quantifying the target product and dichloroheptanes byproducts in your reaction crude.
Protocol 2: Purification of Crude Product via Distillation Adapted from methods for purifying similar chlorinated hydrocarbons [4] [3], this protocol can help separate your desired product from dichloroheptanes byproducts.
Reference Table: Boiling Points of Common Chlorinated Solvents
| Compound | Boiling Point (°C) | Reference |
|---|---|---|
| Dichloromethane | 39.4 - 40.4 | [3] |
| 1,2-Dichloroethane | 83.7 | [4] [5] |
| Example: 1,7-Dichloroheptane | Data Not Located |
Q: Why is achieving monosubstitution in 1,7-heptanediol particularly challenging?
A: The primary challenge is over-chlorination. 1,7-Heptanediol has two identical, reactive hydroxyl (-OH) groups. Once one group is chlorinated, the resulting monochloride product remains reactive and can undergo further substitution, leading to a mixture of mono-, di-, and potentially higher chlorinated byproducts [1]. The key is to use reaction conditions that favor the reaction of only one hydroxyl group per molecule.
Q: What general strategies can help promote monosubstitution?
A: The core strategy involves carefully controlling the reaction stoichiometry and kinetics.
Q: Are there specific reagents or methods known to improve selectivity?
A: Yes, research into chlorinating similar polyols (like glycerol) has identified methods to improve selectivity. A patented process for chlorinating hydroxylated compounds highlights the use of an HCl desolubilizer to enhance selectivity towards dichlorinated products over monochlorinated ones. While your goal is the opposite (monosubstitution), this underscores that the reaction environment is critical. For your case, you might investigate:
If your experiments are yielding too much dichlorinated product, consult the following guide for potential adjustments.
| Issue & Symptoms | Potential Cause | Recommended Corrective Actions |
|---|
| High dichloride yield Low monosubstituted product purity | Excess chlorinating agent or overly vigorous conditions | Reduce equivalents of chlorinating agent to ≤1.2; lower reaction temperature; shorten reaction time; consider slow addition of chlorinating agent to the diol (not vice versa). | | Low conversion Most starting diol remains | Insufficient reagent or too mild conditions | Slightly increase equivalents of chlorinating agent; increase temperature in small increments; extend reaction time; confirm reagent activity. | | Product mixture is complex Multiple unidentified byproducts | Lack of chemoselectivity or side reactions (e.g., oxidation, elimination) | Switch to a milder, more selective chlorinating agent; use an inert atmosphere (N₂/Ar) to prevent oxidation; ensure solvents and apparatus are dry. |
This protocol is a suggested starting point based on general principles, requiring optimization for 1,7-heptanediol.
Objective: To synthesize 1-chloro-7-hydroxyheptane from 1,7-heptanediol with minimal formation of 1,7-dichloroheptane.
Materials:
Procedure:
The following diagrams outline the core challenge and a strategic workflow.
The Selectivity Challenge in Heptanediol Chlorination
Strategic Workflow for Selective Synthesis
Achieving high monosubstitution in a long-chain diol like 1,7-heptanediol is a non-trivial synthetic challenge. The most promising path involves precise stoichiometric and kinetic control.
The following table summarizes reaction temperatures from recent advanced synthetic methodologies. While not specific to your target molecule, they illustrate how temperature is a critical and variable parameter in optimizing yield.
| Reaction Type / Key Feature | Optimal Temperature | Reported Yield | Context and Application |
|---|---|---|---|
| Visible-Light-Driven Cross-Coupling [1] | Room Temperature | Good to excellent | Synthesis of 2,5-dihydroxyaryl/alkyl ketones. A low-energy, green method where temperature control prevents side reactions. |
| Ru-Catalyzed Aerobic Oxidation [2] | Not precisely specified (mild conditions) | Good to excellent | Oxidation of benzylic, aliphatic, and other alcohols to aldehydes. "Milder circumstances" are a key advantage over traditional high-temperature methods. |
| Para-Selective C-H Amination [3] | -20 °C | 66% | A metal-free amination where low temperature is critical for suppressing decomposition of the N-arylhydroxylamine and achieving good yield. |
Based on the general principles observed in the search results, here is a guide to diagnosing issues related to reaction temperature.
The diagram below outlines a systematic approach to determining the optimal reaction temperature for your synthesis of 7-Chloro-1-heptanol.
Developing a robust protocol for a specific molecule like this compound requires a tailored approach. Here are key considerations based on general principles:
Since the search results lack a direct protocol for this compound, I suggest you:
7-Chloro-1-heptanol presents a significant synthetic challenge due to the different chemical environments and reactivity of its two functional groups. The terminal chloro group is highly susceptible to hydrolysis and displacement reactions under various conditions, particularly when the molecule is subjected to basic, acidic, or even neutral aqueous environments. This instability becomes critically problematic during synthetic operations aimed at modifying the hydroxyl group or when attempting to incorporate this building block into more complex molecular architectures.
The hydrolysis reaction follows a nucleophilic substitution mechanism (primarily SN2), where water or hydroxide ions attack the electrophilic carbon atom of the C-Cl bond, resulting in the formation of 1,7-heptanediol as an unwanted byproduct. This transformation is particularly favored due to the primary alkyl chloride character of the chloro group and the polarizability of the C-Cl bond. Several factors accelerate this undesirable reaction:
The unintended hydrolysis of the chloro group during synthetic sequences presents multiple challenges for research and development:
Protective groups are reversibly formed derivatives of existing functional groups in a molecule that are temporarily attached to decrease reactivity during synthetic operations. This approach enables chemists to selectively mask one functional group while performing transformations on other parts of the molecule. In the case of this compound, the optimal strategy involves protecting the hydroxyl group rather than attempting to stabilize the vulnerable chloro group directly. This approach transforms the alcohol into a protected derivative that can withstand the conditions needed for subsequent reactions while leaving the chloro group intact for its intended use as a reactive handle.
The protection strategy follows a three-step sequence:
This approach leverages the fundamental principle that the hydroxyl group is more readily and reversibly protected than the chloro group, allowing preservation of the chloro functionality throughout the synthetic sequence.
Protecting the hydroxyl group of this compound offers several distinct advantages over alternative approaches:
The following table summarizes the most effective protecting groups for preserving the chloro group in this compound, with stability data relevant to preventing chloro group hydrolysis:
Table 1: Comparison of Hydroxyl Protecting Groups for this compound
| Protecting Group | Protection Conditions | Stability Towards Chloro Group | Deprotection Conditions | Relative Reaction Rate with Chloro* |
|---|---|---|---|---|
| TBDMS (t-Butyldimethylsilyl) | TBDMS-Cl, imidazole, DMF | High (stable to mild bases & acids) | Fluoride sources (TBAF) or acidic hydrolysis [1] | Very Low |
| TBDPS (t-Butyldiphenylsilyl) | TBDPS-Cl, imidazole, DMF | Very High (more stable than TBDMS) | Fluoride sources (slower than TBDMS) [1] | Very Low |
| Acetyl (Ac) | Acetyl chloride, pyridine | Moderate | Basic conditions (K₂CO₃/MeOH) [1] | Low |
| Benzoyl (Bz) | Bz-Cl, pyridine | Moderate-High | Basic conditions (NaOH/MeOH) [1] | Low |
| MOM (Methoxymethyl) | MOM-Cl, base | Moderate | Acidic hydrolysis (6M HCl/THF) [1] | Moderate |
| THP (Tetrahydropyranyl) | DHP, acid catalyst | Moderate | Acidic hydrolysis (p-TsOH/MeOH) [1] | Moderate |
*Relative to unprotected this compound hydrolysis rate
Based on the comparative data, the following selection guidelines are recommended:
The t-butyldimethylsilyl (TBDMS) protecting group represents an optimal balance of easy introduction, high stability during subsequent transformations, and mild deprotection conditions that preserve the chloro functionality [1]. Below is a detailed experimental protocol:
Materials:
Procedure:
Characterization:
Materials:
Procedure:
Characterization:
Table 2: Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield in TBDMS protection | Moisture degradation of TBDMS-Cl | Use fresh TBDMS-Cl; ensure rigorous anhydrous conditions |
| Chloro group degradation during protection | Elevated temperature or extended reaction time | Maintain room temperature; monitor reaction and workup promptly |
| Incomplete deprotection | Inadequate fluoride concentration or time | Use slight excess of TBAF; extend reaction time with monitoring |
| Formation of 1,7-heptanediol | Incipient hydrolysis of chloro group | Use silyl protecting groups instead of esters; ensure anhydrous workup |
| Difficulty separating protected product | Polar impurities or incomplete reaction | Optimize chromatography conditions; ensure complete protection before workup |
How can I maximize the stability of the chloro group during protection?
What is the most robust protecting group for multi-step sequences? TBDPS (t-butyldiphenylsilyl) offers superior stability compared to TBDMS, particularly towards accidental exposure to aqueous conditions or mild acids/bases. Although more expensive, its enhanced stability profile makes it ideal for complex synthetic sequences where the chloro group must be preserved through multiple transformations [1].
Can I protect the chloro group directly instead of the hydroxyl? While theoretically possible, direct protection of alkyl chlorides is not practically feasible with current methodology. The chloro group itself is the protected form of a potential alcohol - attempting to "protect" it further would involve transformation to another functionality, defeating the purpose of preserving it as a reactive handle for subsequent chemistry.
Are there green chemistry alternatives for deprotection? While fluoride-mediated deprotection is standard for silyl ethers, some enzyme-labile protecting groups offer alternative deprotection under mild, biological pH and temperature conditions [1]. However, these options are more limited in scope and availability compared to conventional silyl protection.
The following decision tree provides systematic guidance for addressing protection challenges:
For complex synthetic applications involving multiple functional groups, an orthogonal protection strategy may be employed where different protecting groups are used that can be removed selectively in any order without affecting each other [2]. While this compound contains only two functional groups, understanding orthogonal protection becomes valuable when this molecule is incorporated into larger synthetic targets.
The core principle of orthogonal protection relies on protecting groups with completely different cleavage mechanisms that do not interfere with one another. For example, a silyl-protected alcohol (cleaved with fluoride) is orthogonal to a benzyl-protected amine (cleaved by hydrogenolysis), as neither deprotection condition affects the other protecting group.
This orthogonal approach ensures that during all synthetic manipulations of the chloro group, the hydroxyl functionality remains protected in a stable form that is completely compatible with the preservation of the chloro group. The TBDMS protecting group specifically provides the necessary chemo-stability to prevent hydrolysis while maintaining the chemical orthogonality needed for complex synthesis [2] [1].
Q: What are the key handling precautions for this compound?
Q: How should I store this compound?
Q: What should I do if I cannot find the specific SDS for my chemical?
Q: What are the first-aid measures if exposure occurs?
Q: How should a spill be managed?
The table below summarizes general chemical incompatibilities. This compound should be considered a "Poisons, organic" and "Organic solvent" for storage purposes. X indicates "Not compatible—do not store together" [3].
| Acids, inorganic | Acids, oxidizing | Acids, organic | Alkalis (bases) | Oxidizers | Poisons, inorganic | Poisons, organic | Water-reactives | Organic solvents | |
|---|---|---|---|---|---|---|---|---|---|
| Acids, inorganic | X | X | X | X | |||||
| Acids, oxidizing | X | X | X | X | X | X | |||
| Acids, organic | X | X | X | X | X | X | X | ||
| Alkalis (bases) | X | X | X | X | X | ||||
| Oxidizers | X | X | X | X | |||||
| Poisons, inorganic | X | X | X | X | X | X | |||
| Poisons, organic | X | X | |||||||
| Water-reactives | X | X | |||||||
| Organic solvents | X | X | X | X |
The information provided here is a synthesis of general laboratory safety practices and analogous chemical data. It is not a substitute for the specific Safety Data Sheet for your batch of this compound.
To ensure your safety and protocol compliance, you must:
The tables below summarize key information from the search results for developing your GC-MS and NMR methods.
Table 1: GC-MS Method Parameters (for 4-Chloro-1-butanol) [1] This validated method for a similar alkylating chloro-alcohol can be used as a starting point for developing your own protocol for 7-Chloro-1-heptanol.
| Parameter | Specification |
|---|---|
| Analyte | 4-Chloro-1-butanol |
| Internal Standard | 3-Chloro-1-butanol |
| Linear Range | 0.08 to 40 ppm (µg/g of API) |
| Correlation Coefficient (R²) | 0.9999 |
| Detection Limit (DL) | 0.05 ppm |
| Quantitation Limit (QL) | 0.08 ppm |
| Accuracy (Recovery) | 90.5% to 108.7% |
Table 2: GC Retention Times of Reference Alcohols [2] This data can help you approximate the elution behavior of this compound. Note that this data was obtained using different GC columns.
| Compound Name | (1) | (2) | (3) | (4) | (5) | (6) | (7) |
|---|---|---|---|---|---|---|---|
| 1-Heptanol (Parent compound) | 33.15 | 9.23* | 9.49 | 14.87 | 9.50 | 6.67 | 3.67 |
| 1-Hexanol | 18.34 | 2.43* | 5.67 | 8.07 | 5.17 | 4.66 | 2.87 |
| 1-Butanol | 9.28 | 1.48* | 3.08 | 3.76 | 2.59 | 2.55 | 1.80 |
Table 3: Guide to Predicting 1H NMR Chemical Shifts [3] Use this table to predict where the protons of this compound will resonate. The chlorine atom will cause a downfield shift (higher ppm) for nearby protons.
| Proton Type (in Aliphatic Chain) | Typical Chemical Shift (ppm) | Influence of Chlorine Atom |
|---|---|---|
| -CH₃ | 0.7 - 1.3 | Alpha position: ~+0.5-1.5 ppm |
| -CH₂- (mid-chain) | 1.2 - 1.4 | Beta position: ~+0.2-0.8 ppm |
| -CH₂-OH | 3.5 - 4.0 | - |
| -CH₂-Cl | 3.6 - 3.8 | - |
Here are solutions to some common problems you might encounter during your analysis.
Frequently Asked Questions
Q1: The peak for my analyte is too broad or tailing in GC-MS. What could be the cause?
Q2: In NMR, the hydroxy proton (-OH) is not visible or appears very broad. Is this normal?
Q3: How can I improve the sensitivity of my GC-MS method for low-level impurity detection?
The following diagram outlines the logical workflow for developing and troubleshooting your analytical methods, based on the information above.
CAS Registry Number: 55944-70-2 [1] [2] Chemical Profile: this compound is a colorless, transparent liquid characterized by a seven-carbon chain with both a hydroxyl (-OH) group and a terminal chlorine (-Cl) atom [1]. This bifunctional nature makes it a versatile intermediate in pharmaceutical and specialty chemical synthesis [1].
Low reaction yields can stem from various factors. The table below outlines common issues, their underlying causes, and recommended corrective actions.
| Problem Area | Possible Cause | Corrective Action / Verification |
|---|
| Starting Material Purity | • Impurities in 1-heptanol • 1-heptanol oxidation | • Purify 1-heptanol by distillation before use [3]. • Use fresh, properly stored material under an inert atmosphere if necessary. | | Reagent Quality & Handling | • Moisture contamination of reagent • Reagent decomposition | • Confirm reagent dissolves in dichloromethane to form a deep red solution; yellow color indicates hydration [3]. • Use anhydrous solvents and maintain anhydrous conditions [3]. | | Reaction Conditions | • Incorrect temperature • Inadequate mixing • Insufficient reaction time | • Adhere to recommended temperature (e.g., ~25°C for oxidation) [3]. • Ensure efficient stirring to prevent reagent clumping and fouling [3]. • Monitor reaction progress by TLC or GC until complete [3]. | | Work-up & Purification | • Incomplete extraction • Loss during distillation • Inefficient separation from chromium by-products | • Thoroughly rinse tarry chromium precipitates with solvent [3]. • Optimize distillation conditions (e.g., Heptanal boils at 80–84°C at 65 mm Hg) [3]. • Wash organic layer with acid (e.g., 5% HCl) to remove pyridine [3]. |
This general procedure for converting primary alcohols to aldehydes using dipyridine chromium(VI) oxide in dichloromethane is highly relevant for this compound synthesis [3].
The following diagram outlines a logical workflow for approaching the synthesis and systematic troubleshooting of this compound, incorporating quality checks and optimization loops.
The bifunctional reactivity of this compound is key to its utility. The terminal hydroxyl group can be oxidized to aldehydes or carboxylic acids, esterified, or etherified. The chlorine atom serves as a good leaving group for nucleophilic substitution, allowing introduction of amines, azides, and other functional groups [1]. This versatility is invaluable for constructing complex molecules in pharmaceuticals and materials science [1].
The table below summarizes reducing agents suitable for transforming carboxylic acids into alcohols, with a focus on their compatibility with alkyl halides like the chloro group in your substrate.
| Reducing Agent | Typical Application | Compatibility with Alkyl Halides | Key Considerations |
|---|---|---|---|
| Borane (B₂H₆) / Borane Dimethyl Sulfide | Chemoselective reduction of carboxylic acids over esters, amides, nitriles, and alkyl halides [1]. | Excellent - Does not react with alkyl chlorides [1]. | Highly recommended. Requires careful handling as borane is toxic and flammable. Often generated in situ from NaBH₄ and I₂ [1]. |
| Sodium Borohydride (NaBH₄) with Activating Agents | Reduction of aldehydes and ketones; can reduce carboxylic acids when activated [2]. | Good - Alkyl chlorides are generally stable [2]. | Not effective on carboxylic acids alone. Requires combination with I₂ (to generate borane) or acetylacetone for enhanced reactivity [2] [1]. |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful reduction of carboxylic acids, esters, amides, and nitriles. | Poor - Reacts with alkyl halides (especially iodide and bromide) [1]. | Not recommended. Lacks the required chemoselectivity as it will reduce the alkyl chloride. |
| Ammonia Borane (H₃N·BH₃) | Catalyst-free chemoselective reduction of polarized C=O bonds [3]. | Good (inferred) - Reported for α,β-unsaturated ketones without affecting other sites [3]. | A "greener" and safer alternative. Its polarized nature favors coordination with the carboxylic acid carbonyl [3]. |
This method is a classic and reliable approach for the chemoselective reduction of carboxylic acids [1].
Step-by-Step Procedure:
Troubleshooting:
This method is noted for being expedient, green, and operating under catalyst-free conditions [3].
Step-by-Step Procedure:
Troubleshooting:
1H NMR, 13C NMR, and mass spectrometry. Key spectroscopic markers will be the disappearance of the carboxylic acid proton and the appearance of signals for the newly formed alcohol group.The following diagram outlines the logical workflow for your experiment, from preparation to analysis.
I hope this detailed guide helps you successfully execute your experiment. Given that these protocols are adapted from related chemistry, you may need to optimize reaction times and temperatures for your specific setup.
A Phase-Transfer Catalyst (PTC) facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase [1]. It works by transferring one reactant (often an anionic species) from the aqueous or solid phase into the organic phase, where the reaction can proceed efficiently [1] [2].
The table below summarizes the most common types of PTCs.
| Catalyst Type | Examples | Key Characteristics | Common Applications |
|---|---|---|---|
| Quaternary Ammonium Salts | TEBA, TBAB, Aliquat 336 [3] [4] | Cost-effective, widely used; can degrade at high temps via Hofmann elimination [1]. | Nucleophilic substitution, alkylation [3]. |
| Phosphonium Salts | Hexadecyltributylphosphonium bromide [1] | More stable at higher temperatures than ammonium salts [1]. | Reactions requiring elevated temperatures [1]. |
| Crown Ethers | 18-crown-6, 15-crown-5 [3] | Excellent at solubilizing ions; often expensive and toxic [1] [2]. | Laboratory-scale synthesis, especially with alkali metal cations. |
| Polyethylene Glycols (PEGs) | PEG-400, PEG-600 [2] | Low toxicity, low cost, and recyclable [2]. | Greener alternative to traditional PTCs. |
The following diagram outlines a standard workflow for a PTC-assisted reaction. You can use this as a template for developing your specific synthesis of 7-Chloro-1-heptanol.
Example Protocol (Adaptable Framework) Based on a recent study for a similar system [5], here is a adaptable protocol:
| Problem | Possible Causes | Solutions & Tips |
|---|
| Low Reaction Rate / Conversion | • Insufficient mixing • Catalyst degradation (e.g., Hofmann) • Wrong catalyst type/amount • Nucleophile too weak | • Increase agitation speed [5]. • Switch to a more stable catalyst (e.g., phosphonium salt) [1]. • Optimize catalyst loading (0.5-5 mol%) [5]. | | Low Product Yield / Purity | • Hydrolysis of reactants or products • Difficult phase separation • Catalyst or salts contaminating product | • Reduce reaction temperature or time [5]. • Try a different solvent or catalyst [2]. • Perform additional washes during work-up [5]. | | Catalyst Recovery Issues | • Homogeneous catalyst dissolves in phase | • Use supported PTCs (on polymer, silica, magnetic nanoparticles) for easy filtration/reuse [2]. • Consider temperature-controlled PTCs that separate upon cooling [2]. |
The table below summarizes the basic identifying information I found for 7-Chloro-1-heptanol, which can serve as a reference for your analysis [1] [2].
| Property | Value |
|---|---|
| CAS Number | 55944-70-2 [2] |
| Molecular Formula | C7H15ClO [2] |
| Molecular Weight | 150.64 g/mol [2] |
| IUPAC Name | 7-chloroheptan-1-ol [2] |
| SMILES | C(CCCO)CCCCl [2] |
| InChI Key | DPNLUCKAZIFDLB-UHFFFAOYSA-N [2] |
Although direct data is unavailable, one research article demonstrates how GC-MS is applied in a similar context, which can provide a methodological template [3].
Given the lack of direct information, here are practical steps you can take to gather the data needed for your guide:
To help conceptualize the experimental process for generating the data yourself, here is a generalized workflow for a GC-MS analysis, from sample preparation to data interpretation.
The table below summarizes the basic identifying information for 7-chloro-1-heptanol:
| Property | Value |
|---|---|
| Chemical Name | 1-Heptanol, 7-chloro- [1] [2] |
| CAS Number | 55944-70-2 [2] |
| Molecular Formula | C7H15ClO [1] [2] |
| Molecular Weight | 150.6464 g/mol [2] |
| Physical Form | Liquid [2] |
| Melting Point | 11°C [2] |
| Boiling Point | 207.22°C (estimate) [2] |
While a specific ¹³C NMR spectrum for this compound was not located, the general principles of ¹³C NMR are well-established and can be used to predict its spectrum [3].
Based on the principles above, the predicted ¹³C NMR signals for this compound can be compared with its parent compound, 1-heptanol.
| Carbon Position | Predicted ¹³C Shift for this compound | Reported ¹³C Shift for 1-Heptanol (from literature) [3] [4] | Notes on Chemical Shift Change |
|---|---|---|---|
| C-1 (CH2OH) | ~60-65 ppm | ~63 ppm (shifted downfield from typical alkane) | Minimal change; influenced by OH group. |
| C-2 (β to OH) | ~30-35 ppm | ~33 ppm | Minimal change. |
| C-7 (CH2Cl) | ~40-50 ppm | ~14 ppm (terminal CH3) | Major downfield shift due to electronegative Cl. |
| C-6 (β to Cl) | ~30-35 ppm | ~23 ppm | Moderate downfield shift. |
| Middle Chain Carbons (C-3, C-4, C-5) | ~25-30 ppm | ~25-32 ppm | Minimal change from 1-heptanol. |
This comparison highlights the significant effect of the chlorine atom, causing large downfield shifts for C-7 and C-6, while the rest of the carbon chain is largely unaffected.
For researchers aiming to obtain this data, the following workflow outlines the key steps in a ¹³C NMR experiment.
Workflow Notes:
This compound contains two primary functional groups: an alcohol (-OH) and an alkyl chloride (C-Cl). The table below summarizes their characteristic IR absorption ranges, which are derived from general principles of IR spectroscopy [1] [2].
| Functional Group | Bond Vibration | Expected IR Absorption Range (cm⁻¹) | Peak Characteristics |
|---|---|---|---|
| Alcohol | O-H stretch | 3200 - 3600 [1] [2] | Broad, strong (due to hydrogen bonding) [2]. |
| C-O stretch | 1050 - 1260 [1] | Strong, sharp [1]. | |
| Alkyl Halide | C-Cl stretch | 850 - 550 [1] | Medium to strong intensity [1]. |
| Alkyl Chain | C-H stretch | 2850 - 2960 [1] [2] | Medium, sharp (from the heptyl backbone). |
| C-H bend | 1350 - 1470 [1] | Medium, sharp (from the heptyl backbone). |
Manually interpreting individual peaks can be inefficient. The following workflow outlines a modern, strategic approach to analyzing an IR spectrum, moving from key observations to final confirmation [2].
Workflow Explanation:
For complex unknowns, relying solely on FT-IR can be limiting. The most accurate structural analysis often comes from integrating multiple spectroscopic techniques.
Diagram Explanation: This chart shows how combining FT-IR with Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary data for a more confident analysis. Recent research has shown that using a machine-learning model trained on both FT-IR and NMR data significantly improves the accuracy of functional group identification compared to using a single technique [3]. This integrated approach is particularly useful for distinguishing between functional groups with weak or overlapping IR signals [3].
The search results confirm the identity of 7-Chloro-1-heptanol (CID 91952) but lack detailed purity assay methods [1]. One study details an HPLC method, but it is developed for a different compound, 7-Chloro-1-methyl-5-phenyl-3H-1,4-Benzodiazepin-2-one [2]. The parameters from this study (summarized below) can serve as a general reference for the type of data required, but they are not directly applicable to this compound.
| Parameter | Optimized Conditions |
|---|---|
| Column | Thermo-hypersil C8 (250mm×4.6mm i.d, 5μm) |
| Mobile Phase | Acetonitrile: 0.01M Ammonium Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Flow Rate | 1 ml/min |
| Detection Wavelength | 242 nm |
| Retention Time | 2.23 min |
| Linearity Range | 20-100 μg/ml |
| LOD/LOQ | 1.54 μg/ml / 4.68 μg/ml |
For a specialized task like developing a purity assay, you will likely need to establish the experimental methods yourself. Here is a logical workflow for this process, based on standard laboratory practices.
To find more specific information, I suggest you:
"GC-MS method for chlorinated alcohols" or "HPLC purity determination of long-chain alcohols".
The table below summarizes the nucleophilic substitution routes for synthesizing 7-Chloro-1-heptanol from different starting materials [1].
| Starting Material | Reagent | Conditions | Yield (%) | Mechanism |
|---|---|---|---|---|
| 1-Heptanol | Thionyl chloride (SOCl₂) | Reflux, 80-100°C, 2-4 h | 85-92 | SNi/SN2 |
| 1-Heptanol | Phosphorus trichloride (PCl₃) | Reflux, 70-90°C, 3-6 h | 78-85 | SN2 |
| 7-Bromoheptanol | Lithium chloride (LiCl) | DMF, 120°C, 8-12 h | 65-75 | SN2 |
| 7-Iodoheptanol | Sodium chloride (NaCl) | DMSO, 140°C, 10-15 h | 70-80 | SN2 |
| Heptyl tosylate | Tetrabutylammonium chloride | Acetonitrile, 80°C, 6-8 h | 80-88 | SN2 |
The Thionyl Chloride (SOCl₂) route is highly efficient. The table below details key parameters for this method on both lab and industrial scales [1].
| Parameter | Optimal Lab Range | Industrial Scale Range | Major Byproducts |
|---|---|---|---|
| Temperature | 80-100 °C | 95-105 °C | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |
| Reaction Time | 2-4 hours | 3-5 hours | SO₂, HCl |
| Molar Ratio (SOCl₂:Alcohol) | 1.2-1.5:1 | 1.3:1 | SO₂, HCl |
| Solvent | None or pyridine | Toluene (optional) | SO₂, HCl |
| Catalyst | Pyridine (0.1-0.2 eq) | Pyridine (0.15 eq) | SO₂, HCl |
For your research and documentation, the following Graphviz diagram outlines the core experimental workflow for the thionyl chloride-mediated synthesis. The DOT script provided below the diagram can be used to regenerate or modify the visualization [2].
The thionyl chloride (SOCl₂) route is the most efficient for synthesizing this compound [1].
While data on omega-haloalcohols is limited, the factors that govern substitution rates in simpler systems are well-established. The following table summarizes the core principles that determine whether a reaction follows an SN1 or SN2 pathway and how quickly it proceeds [1] [2] [3].
| Factor | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Kinetics | Rate = k[substrate] | Rate = k[substrate][nucleophile] |
| Preferred Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Leaving Group (Best to Worst) | I⁻ > Br⁻ > Cl⁻ >> F⁻ (for halogens) [1] | I⁻ > Br⁻ > Cl⁻ >> F⁻ (for halogens) [1] |
| Nucleophile Strength | Unimportant in rate step | Strong nucleophiles (e.g., CN⁻, OH⁻) favored [2] |
| Preferred Solvent | Polar Protic (e.g., H₂O, alcohols) | Polar Aprotic (e.g., DMSO, acetone) [1] |
| Stereochemistry | Racemization | Inversion of configuration |
| Likelihood of Rearrangements | Common | Rare |
These principles provide a critical foundation for predicting the behavior of more complex molecules like omega-haloalcohols.
For omega-haloalcohols, where a halogen and a hydroxyl (-OH) group are separated by a carbon chain, the standard rules can be influenced by the molecule's unique structure.
While a specific protocol for omega-haloalcohols is not available, the following general methodology is used for kinetic studies of nucleophilic substitution [5] [2].
The diagram below illustrates this general workflow.
To build the comparison guide you need, you may have to delve deeper into specialized scientific literature or consider experimental work.